molecular formula C6H14N2 B091421 1,4-Dimethylpiperazine CAS No. 106-58-1

1,4-Dimethylpiperazine

Cat. No. B091421
CAS RN: 106-58-1
M. Wt: 114.19 g/mol
InChI Key: RXYPXQSKLGGKOL-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine is a chemical compound with the empirical formula C6H14N2 and a molecular weight of 114.19 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1,4-Dimethylpiperazine, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpiperazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms. The two nitrogen atoms are separated by two carbon atoms . The IUPAC name for this compound is 1,4-dimethylpiperazine .

Scientific Research Applications

Catalyst for Polyurethane Foams

1,4-Dimethylpiperazine is used as a catalyst in the production of polyurethane foams . Polyurethane foams are widely used in various industries such as automotive, construction, and furniture due to their excellent insulation properties and flexibility.

Intermediate for Cationic Surfactants

This compound serves as an intermediate in the synthesis of cationic surfactants . Cationic surfactants are used in fabric softeners, hair conditioners, and as antistatic agents in shampoos.

Organic Synthesis

1,4-Dimethylpiperazine is used in organic synthesis . It can act as a building block in the synthesis of various organic compounds.

Safety and Hazards

1,4-Dimethylpiperazine is a highly flammable liquid and vapor. It may be corrosive to metals and is harmful if swallowed. It causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

1,4-Dimethylpiperazine primarily acts as a catalyst for polyurethane foams and an intermediate for cationic surfactants . It plays a crucial role in the production of these materials, facilitating the necessary chemical reactions.

Mode of Action

As a catalyst, 1,4-Dimethylpiperazine accelerates the chemical reactions involved in the formation of polyurethane foams. It does this by reducing the activation energy required for the reaction, enabling it to proceed at a faster rate or at a lower temperature .

Biochemical Pathways

It’s known that it plays a role in the synthesis of polyurethane foams and cationic surfactants .

Result of Action

The primary result of 1,4-Dimethylpiperazine’s action is the formation of polyurethane foams and cationic surfactants . These materials have a wide range of applications, from insulation and cushioning to detergents and fabric softeners.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dimethylpiperazine. For instance, temperature and pressure can affect the rate at which it catalyzes reactions . Proper storage conditions, such as storing it below +30°C, are necessary to maintain its stability .

properties

IUPAC Name

1,4-dimethylpiperazine
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InChI

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPXQSKLGGKOL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID8051544
Record name 1,4-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid
Record name Piperazine, 1,4-dimethyl-
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Vapor Pressure

5.22 [mmHg]
Record name N,N'-Dimethylpiperazine
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Product Name

1,4-Dimethylpiperazine

CAS RN

106-58-1
Record name 1,4-Dimethylpiperazine
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Record name N,N'-Dimethylpiperazine
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Record name 1,4-Dimethylpiperazine
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Record name Piperazine, 1,4-dimethyl-
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Record name 1,4-dimethylpiperazine
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Record name 1,4-DIMETHYLPIPERAZINE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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38.2%
Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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